NAPE-PLD Inhibitory Potency: Unsubstituted Pyrrolidine vs. (S)-3-Hydroxypyrrolidine Series Comparator
No direct NAPE-PLD inhibition data were located for N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in primary literature or patents. The closest class-level inference comes from the SAR around LEI-401, where the unsubstituted pyrrolidine analog (compound 87) achieved a pIC₅₀ of approximately 6.5, while the (S)-3-hydroxypyrrolidine variant (LEI-401) reached pIC₅₀ = 7.14 (Kᵢ = 27 nM) [1]. The target compound lacks the 3-hydroxy group, placing it structurally closer to the less potent unsubstituted pyrrolidine series. However, the N-(6-methylpyridin-2-yl) amide substituent is absent from the published SAR tables, precluding any quantitative potency projection.
| Evidence Dimension | NAPE-PLD pIC₅₀ |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | LEI-401 (compound 1): pIC₅₀ = 7.14 ± 0.04, Kᵢ = 27 nM; Unsubstituted pyrrolidine analog (compound 87): pIC₅₀ ≈ 6.5 |
| Quantified Difference | Not calculable for target compound |
| Conditions | NAPE-PLD enzymatic assay; recombinant human NAPE-PLD; fluorogenic substrate; 30 min incubation at 37°C |
Why This Matters
The 10-fold potency gap between hydroxylated and unsubstituted pyrrolidine analogs demonstrates that even single-atom changes on the pyrrolidine ring drastically alter target engagement, making procurement decisions based solely on core scaffold insufficient.
- [1] Mock, E. D. et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N‑Acylphosphatidylethanolamine Phospholipase D. J. Med. Chem. 2021, 64, 481–515. View Source
